Benzo[d]isoxazol-3-ylmethanamine
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Overview
Description
Benzo[d]isoxazol-3-ylmethanamine is an organic compound with the molecular formula C8H8N2O. It belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
Benzo[d]isoxazol-3-ylmethanamine, also known as 1,2-benzoxazol-3-ylmethanamine, primarily targets the Estrogen receptor beta . This receptor plays a crucial role in many biological processes, including the regulation of the immune and central nervous systems, and the development and progression of cancer .
Mode of Action
It is known to interact with its target, the estrogen receptor beta . The interaction between the compound and its target may result in changes that affect the function of the receptor, potentially influencing the processes in which the receptor is involved .
Biochemical Pathways
Given its target, it can be inferred that it may influence pathways related to the function of the estrogen receptor beta . These could include pathways involved in cell growth, differentiation, and apoptosis, among others .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Given its target, it can be inferred that it may influence processes such as cell growth, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[d]isoxazol-3-ylmethanamine can be synthesized through various pathways. One common method involves the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often involves the use of metal-free synthetic routes to ensure high yields and purity. The process typically includes multiple steps such as protection of functional groups, cycloaddition reactions, and purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isoxazol-3-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and other functionalized compounds.
Scientific Research Applications
Benzo[d]isoxazol-3-ylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Benzo[d]isoxazol-3-ylmethyl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Isoxazole derivatives: Compounds like 3-hydroxyisoxazoles and 3,5-disubstituted isoxazoles have similar structural features but distinct functional groups.
Uniqueness: Benzo[d]isoxazol-3-ylmethanamine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its ability to act as a BRD4 bromodomain inhibitor sets it apart from other isoxazole derivatives .
Properties
IUPAC Name |
1,2-benzoxazol-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPJEUXBRLCEDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155204-08-3 |
Source
|
Record name | 1,2-benzoxazol-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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